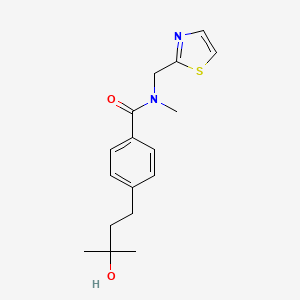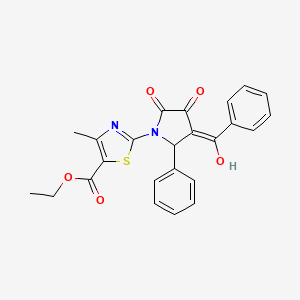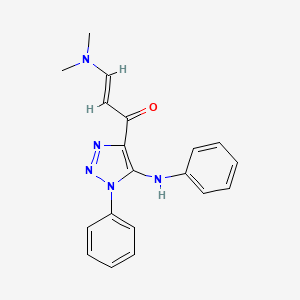![molecular formula C16H21N3O4S2 B5381826 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(3-methylbutyl)sulfonyl]benzamide](/img/structure/B5381826.png)
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(3-methylbutyl)sulfonyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(3-methylbutyl)sulfonyl]benzamide, also known as MTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 435.6 g/mol. In
Mecanismo De Acción
The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(3-methylbutyl)sulfonyl]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(3-methylbutyl)sulfonyl]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses. Additionally, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(3-methylbutyl)sulfonyl]benzamide has been shown to modulate the activity of various ion channels and receptors, including the N-methyl-D-aspartate (NMDA) receptor and the transient receptor potential (TRP) channel.
Biochemical and Physiological Effects:
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(3-methylbutyl)sulfonyl]benzamide has been shown to have a variety of biochemical and physiological effects, depending on the context in which it is used. In vitro studies have shown that N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(3-methylbutyl)sulfonyl]benzamide can inhibit the proliferation of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(3-methylbutyl)sulfonyl]benzamide can reduce inflammation and oxidative stress in animal models of various diseases, including arthritis and neurodegenerative disorders. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(3-methylbutyl)sulfonyl]benzamide has also been shown to have a positive effect on plant growth and development, improving crop yield and quality.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(3-methylbutyl)sulfonyl]benzamide has several advantages for use in lab experiments, including its high purity and stability, as well as its versatility in different fields. However, there are also limitations to its use, including its relatively high cost and the need for specialized equipment and expertise for synthesis and analysis.
Direcciones Futuras
There are several future directions for research on N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(3-methylbutyl)sulfonyl]benzamide, including further investigation of its mechanisms of action and its potential applications in medicine, agriculture, and materials science. In medicine, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(3-methylbutyl)sulfonyl]benzamide could be further studied for its potential use as a treatment for Alzheimer's disease and other neurodegenerative disorders. In agriculture, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(3-methylbutyl)sulfonyl]benzamide could be used to develop more effective and sustainable herbicides and plant growth regulators. In materials science, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(3-methylbutyl)sulfonyl]benzamide could be incorporated into new materials to improve their properties and performance. Additionally, further studies could be conducted to optimize the synthesis and purification of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(3-methylbutyl)sulfonyl]benzamide, making it more accessible and cost-effective for research and development.
Métodos De Síntesis
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(3-methylbutyl)sulfonyl]benzamide can be synthesized through a multi-step process, starting with the reaction of 5-(methoxymethyl)-1,3,4-thiadiazole-2-amine with 2-chloro-N-(3-methylbutyl)benzenesulfonamide in the presence of a base. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(3-methylbutyl)sulfonyl]benzamide. The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(3-methylbutyl)sulfonyl]benzamide has been optimized to improve yield and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(3-methylbutyl)sulfonyl]benzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(3-methylbutyl)sulfonyl]benzamide has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use as a treatment for Alzheimer's disease and other neurodegenerative disorders. In agriculture, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(3-methylbutyl)sulfonyl]benzamide has been used as a plant growth regulator and a herbicide, showing promising results in improving crop yield and controlling weed growth. In materials science, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(3-methylbutyl)sulfonyl]benzamide has been incorporated into polymers to improve their mechanical and thermal properties.
Propiedades
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methylbutylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S2/c1-11(2)8-9-25(21,22)13-7-5-4-6-12(13)15(20)17-16-19-18-14(24-16)10-23-3/h4-7,11H,8-10H2,1-3H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEAVGPLUKOHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=C(S2)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine](/img/structure/B5381744.png)
![6-[4-(diethylamino)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5381751.png)
![methyl 4,5-dimethyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5381757.png)


![4-{3-[2,3,5,6-tetrafluoro-4-(2-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5381790.png)
![6-[(2-phenyl-1H-imidazol-1-yl)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5381801.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5381805.png)
![3-(allylthio)-6-(2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5381813.png)
![6-iodo-3-(3-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5381825.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5381827.png)
![(4R)-N-[(2-azocan-1-ylpyridin-3-yl)methyl]-4-hydroxy-L-prolinamide](/img/structure/B5381828.png)
![2-[2-(3-ethoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5381842.png)
